molecular formula C18H36N4O6 B12316416 tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate

tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate

Cat. No.: B12316416
M. Wt: 404.5 g/mol
InChI Key: MXNMDKXYUOENDT-RMHGRBOHSA-N
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Description

tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate: and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate are stereoisomers of a compound that features a tert-butyl carbamate group attached to an aminooxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxolane precursor. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for these compounds are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce the corresponding amine.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: They are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: They can be used as building blocks for the synthesis of biologically active compounds.

    Industry: They are used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of these compounds depends on their specific application. In drug development, for example, the carbamate group can be hydrolyzed in vivo to release the active amine, which can then interact with its molecular target. The pathways involved in these processes often include enzymatic hydrolysis and subsequent interaction with receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
  • tert-butyl N-[(3R,4R)-4-aminooxolan-3-yl]carbamate
  • tert-butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate

Uniqueness

The uniqueness of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate lies in their specific stereochemistry, which can influence their reactivity and interactions with biological targets. This makes them valuable in the development of stereoselective synthesis methods and in the study of stereochemistry in biological systems.

Properties

Molecular Formula

C18H36N4O6

Molecular Weight

404.5 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate

InChI

InChI=1S/2C9H18N2O3/c2*1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h2*6-7H,4-5,10H2,1-3H3,(H,11,12)/t2*6-,7+/m10/s1

InChI Key

MXNMDKXYUOENDT-RMHGRBOHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N.CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1N.CC(C)(C)OC(=O)NC1COCC1N

Origin of Product

United States

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